
Potassium o-benzylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium o-benzylphenolate is an organic compound with the molecular formula C₁₃H₁₁KO It is a potassium salt of o-benzylphenol, characterized by its phenolic structure where a benzyl group is attached to the ortho position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium o-benzylphenolate can be synthesized through the reaction of o-benzylphenol with potassium hydroxide. The reaction typically involves dissolving o-benzylphenol in a suitable solvent such as ethanol, followed by the addition of potassium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, forming this compound as a precipitate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, potentially involving continuous stirring and controlled addition of reagents to ensure complete reaction and efficient separation of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzyl group in this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Various substituted benzylphenol derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium o-benzylphenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving phenolic compounds.
Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and biological pathways involving phenols.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of potassium o-benzylphenolate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical reactions. The benzyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparison with Similar Compounds
Potassium phenolate: Lacks the benzyl group, making it less lipophilic and potentially less reactive in certain substitution reactions.
Sodium o-benzylphenolate: Similar structure but with sodium instead of potassium, which can affect solubility and reactivity.
Potassium p-benzylphenolate: The benzyl group is attached to the para position, altering its chemical properties and reactivity.
Uniqueness: Potassium o-benzylphenolate is unique due to the ortho position of the benzyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical behaviors and applications compared to its para or meta counterparts.
Properties
CAS No. |
85712-12-5 |
|---|---|
Molecular Formula |
C13H11KO |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
potassium;2-benzylphenolate |
InChI |
InChI=1S/C13H12O.K/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,14H,10H2;/q;+1/p-1 |
InChI Key |
HUDNINDREWCOFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


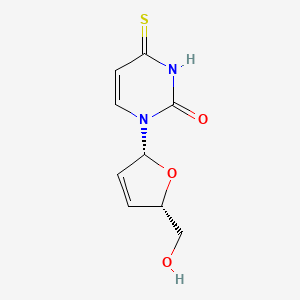
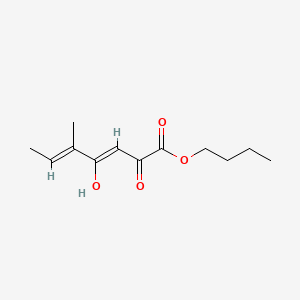
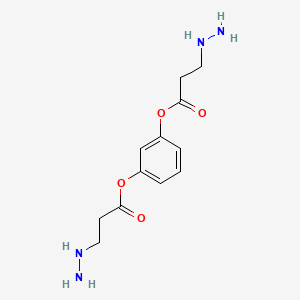
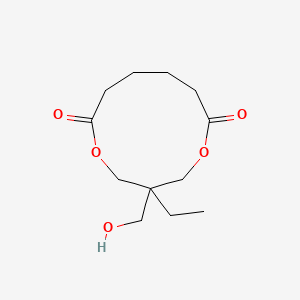
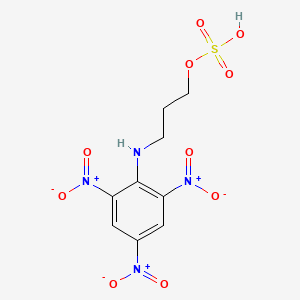
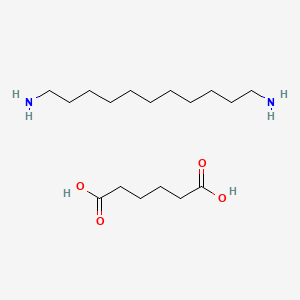
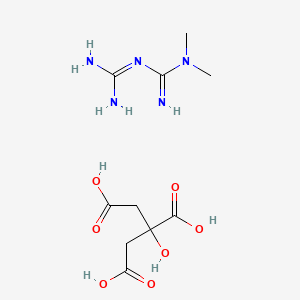
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
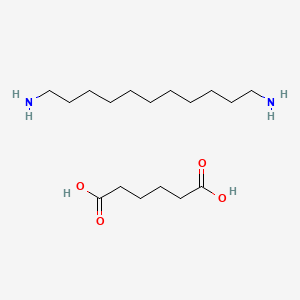
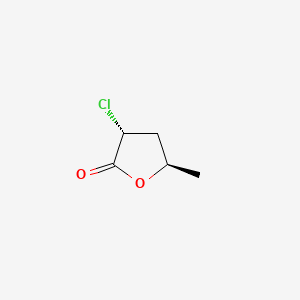
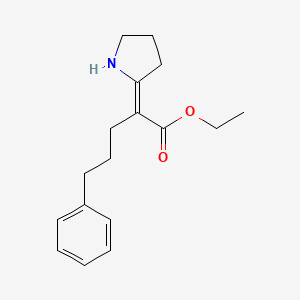

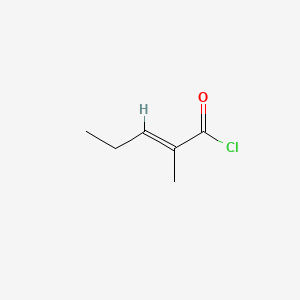
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
